Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate
Overview
Description
Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate is a useful research compound. Its molecular formula is C19H18Cl2N2O5S and its molecular weight is 457.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-chloro-3-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)benzoate is 456.0313482 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Industrial Production
This compound serves as an important intermediate in the synthesis of complex molecules. For instance, a derivative of this compound, "Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate," was identified as a crucial intermediate in the production of Tianeptine, highlighting its significance in industrial-scale synthesis due to improved yields and cost-effectiveness. The process involves steps like diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation, with a total yield of 44.2%, showcasing its pivotal role in facilitating efficient production pathways for pharmaceuticals (Yang Jian-she, 2009).
Molecular Structure and Tautomerism Studies
Research on sulfonamide derivatives, including compounds structurally similar to "methyl 4-chloro-3-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)benzoate," has led to discoveries in sulfonamide-sulfonimide tautomerism. Two new 1,2,4-triazine-containing sulfonamide derivatives were synthesized and characterized, shedding light on the intricate balance between different tautomeric forms and the influence of solvent polarity on these forms. This research enhances our understanding of molecular interactions and stability, pertinent to the design of more effective pharmaceuticals (Branowska et al., 2022).
Schiff Base Synthesis and Biological Potential
The compound's derivatives have been explored for their potential in synthesizing novel Schiff bases with significant biological activities. For example, the synthesis of Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, which is produced from a precursor similar to the compound , demonstrates the compound's utility in creating bioactive molecules. These synthesized Schiff bases were examined for their enzyme inhibition and antioxidant potential, revealing promising biological activities and suggesting potential therapeutic applications (Kausar et al., 2019).
Photopolymerization and Material Science Applications
In material science, derivatives of the compound have been utilized in pioneering photopolymerization processes. A specific derivative, incorporating a chromophore group linked to the aminoxyl function, has been proposed as a photoiniferter. This research opens new avenues in the development of photopolymer materials, showcasing the compound's versatility beyond pharmaceutical applications and into advanced material synthesis (Guillaneuf et al., 2010).
Properties
IUPAC Name |
methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S/c1-28-19(25)12-4-9-15(21)16(11-12)22-18(24)17-3-2-10-23(17)29(26,27)14-7-5-13(20)6-8-14/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWDIYKTPQLNRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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